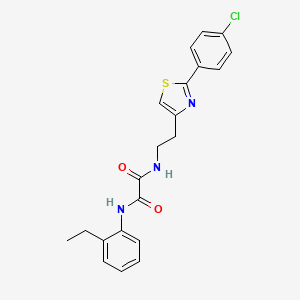
N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide, also known as CETO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to possess anti-proliferative and cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been investigated for its potential as a therapeutic agent in the treatment of Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Mecanismo De Acción
The mechanism of action of N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide involves the inhibition of various enzymes and proteins that are involved in cellular processes such as cell proliferation, angiogenesis, and apoptosis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, as well as the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, this compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In terms of its effects on the central nervous system, this compound has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is associated with improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide in lab experiments is its high potency and specificity, allowing for targeted inhibition of specific enzymes and proteins. However, one limitation is its potential toxicity, as it has been shown to induce cytotoxic effects in normal cells at high concentrations.
Direcciones Futuras
Future research on N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide could focus on its potential as a therapeutic agent in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, which are also associated with dysregulation of acetylcholine signaling. Additionally, further studies could investigate the potential use of this compound in combination with other therapeutic agents to enhance its efficacy and reduce potential toxicity. Finally, research could focus on developing more efficient and cost-effective methods for synthesizing this compound, which could facilitate its use in both lab experiments and clinical trials.
Métodos De Síntesis
The synthesis of N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2-ethylphenyl)oxalamide involves a multi-step process that begins with the reaction between 4-chlorobenzaldehyde and thiosemicarbazide to form 2-(4-chlorophenyl)thiazol-4-ylhydrazinecarbothioamide. This compound is then reacted with 2-bromoethylamine hydrobromide to form N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-thiourea. The final step involves the reaction between N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-thiourea and 2-ethylphenyl isocyanate to form this compound.
Propiedades
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-2-14-5-3-4-6-18(14)25-20(27)19(26)23-12-11-17-13-28-21(24-17)15-7-9-16(22)10-8-15/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYSFUKEIHWOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


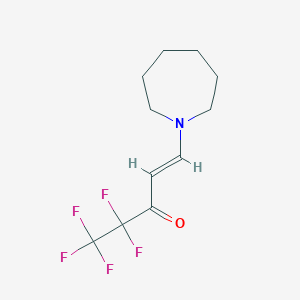
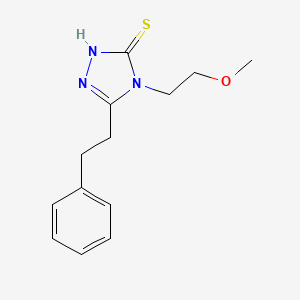
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)
![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)
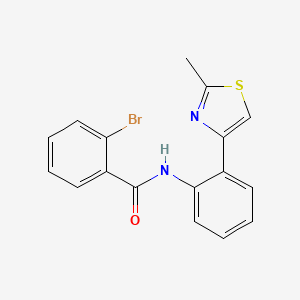
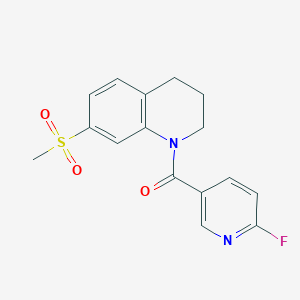
![N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2504944.png)
![(E)-ethyl 4-(2,5,7-trioxo-8-styryl-2,3,4a,5,7a,8-hexahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazol-6(7H)-yl)benzoate](/img/structure/B2504945.png)


![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2504948.png)

![5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504950.png)